1-(Benzylsulfonyl)-5-methoxy-4-azaindole
Description
Properties
IUPAC Name |
1-benzylsulfonyl-5-methoxypyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-15-8-7-14-13(16-15)9-10-17(14)21(18,19)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTKEZJBHOPALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Methoxy-4-azaindole Core
- The azaindole core is often synthesized or procured with the 5-methoxy substitution already installed.
- Typical methods for azaindole synthesis include palladium-catalyzed coupling reactions such as Suzuki coupling, involving boronic acids and halogenated pyridine derivatives, as described in modular azaindole synthesis literature.
- Reaction conditions involve:
- Use of Pd(OAc)2 catalyst and phosphine ligands (e.g., S-Phos).
- Base such as K3PO4.
- Solvents like toluene.
- Heating at approximately 100 °C for 2 hours.
- Work-up includes aqueous quenching, organic extraction, and purification by chromatography to isolate the substituted azaindole intermediate.
N-Benzylsulfonylation of 5-Methoxy-4-azaindole
- The key step is the introduction of the benzylsulfonyl group onto the nitrogen atom of the azaindole.
- This is typically achieved by reacting the azaindole with benzylsulfonyl chloride or related sulfonylating agents.
- Reaction conditions include:
- Cooling the reaction mixture to maintain temperature below 35 °C during addition.
- Use of a base such as diisopropylethylamine (DIPEA) to neutralize generated acid.
- Solvent system often involves ethyl acetate or similar organic solvents.
- The reaction mixture is stirred at ambient temperature for several hours to ensure complete conversion.
Work-up and Purification
- After completion, the reaction mixture is subjected to aqueous washes with sodium chloride solutions to remove inorganic impurities.
- Organic phases are washed with sodium bisulfite or similar reducing agents to remove residual oxidants.
- Evaporation under reduced pressure and azeotropic distillation with solvents like toluene or ethyl acetate help remove residual solvents and concentrate the product.
- Recrystallization is performed using solvent mixtures such as acetone/water or ethyl acetate/heptane to obtain pure 1-(Benzylsulfonyl)-5-methoxy-4-azaindole.
Representative Experimental Data Summary
Detailed Research Findings and Notes
- The sulfonylation step requires careful temperature control to avoid side reactions and decomposition of sensitive azaindole intermediates.
- Use of diisopropylethylamine as a base is preferred due to its steric hindrance and non-nucleophilic nature, which minimizes side reactions.
- Multiple aqueous washes with sodium chloride solutions improve phase separation and removal of inorganic salts.
- Azeotropic distillation with toluene or ethyl acetate is critical for removing residual water and solvents to improve crystallization quality.
- Recrystallization conditions (solvent ratios, temperature profiles) are optimized to obtain high-purity crystalline product suitable for pharmaceutical applications.
- Palladium-catalyzed coupling methods provide a versatile and modular approach to assemble substituted azaindoles with various functional groups, including methoxy at the 5-position.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)-5-methoxy-4-azaindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzylsulfonyl group.
Scientific Research Applications
Scientific Research Applications
1-(Benzylsulfonyl)-5-methoxy-4-azaindole has several notable applications in scientific research:
Medicinal Chemistry
- Anticancer Activity : This compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of azaindoles can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
- Protease Inhibitors : The benzylsulfonyl group is known to interact with serine proteases, making this compound a candidate for developing inhibitors that could be used in treating diseases caused by viral infections or cancer.
Synthetic Intermediate
- Organic Synthesis : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, leading to compounds with enhanced biological activities.
Anticancer Studies
A study demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies showed IC50 values in the micromolar range against breast cancer cells, indicating potential for further development as an anticancer agent.
Enzyme Inhibition Studies
Research focused on the inhibitory effects of this compound on serine proteases revealed:
- Mechanistic Insights : The presence of the sulfonyl group enhances binding affinity to the active site of serine proteases, leading to effective inhibition.
Synthetic Pathways
Investigations into synthetic routes have highlighted:
- Synthesis Efficiency : The compound can be synthesized using straightforward methods involving nucleophilic substitution reactions, making it accessible for further research applications.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-5-methoxy-4-azaindole involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The benzylsulfonyl and methoxy substituents suggest utility in targeting kinases or GPCRs, but direct evidence is lacking. The piperidine derivative’s activity in gastrointestinal motility () hints at possible applications in motility disorders for the target compound.
- Synthetic Accessibility: The 4-azaindole scaffold is less commonly reported than benzimidazoles or benzotriazoles, necessitating optimization of synthetic routes for scale-up .
Biological Activity
1-(Benzylsulfonyl)-5-methoxy-4-azaindole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a benzylsulfonyl group with a methoxy-substituted azaindole framework. The azaindole moiety is known for its versatility in drug design, particularly in targeting kinases and other enzymes.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Azaindoles have been extensively studied as kinase inhibitors. The presence of the sulfonyl group may enhance binding affinity to kinase active sites, potentially leading to selective inhibition of specific kinases involved in cancer pathways .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, azaindoles have shown promise in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression .
Biological Activity Studies
Several studies have evaluated the biological activity of compounds related to this compound. Below are key findings from relevant research:
Case Studies
- Antitumor Efficacy : In a study assessing the cytotoxic effects of azaindole derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition in human lung adenocarcinoma (A549) and melanoma (WM115) cell lines. The mechanism involved caspase-dependent apoptosis and DNA damage, suggesting potential for development as hypoxia-selective anticancer agents .
- Kinase Targeting : Research focused on the design of kinase inhibitors highlighted the efficacy of azaindole derivatives in selectively targeting cyclin-dependent kinases (CDKs). The structural modifications present in compounds like this compound could enhance selectivity and reduce off-target effects, making them suitable candidates for further development in cancer therapeutics .
Q & A
Q. What are the established synthetic pathways for 1-(Benzylsulfonyl)-5-methoxy-4-azaindole, and what factors critically influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the 4-azaindole core. Key steps include:
- Methoxy Introduction : Selective O-methylation at the 5-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
- Benzylsulfonyl Incorporation : Reaction with benzylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonyl group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.
Critical Factors : - Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.
- Temperature Control : Excess heat during sulfonylation can lead to desulfonation or decomposition .
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C | 70-85% | ≥95% |
| Sulfonylation | BnSO₂Cl, Et₃N, THF, RT | 60-75% | ≥90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, benzylsulfonyl aromatic protons at 7.2-7.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 317.0824 for C₁₆H₁₅N₂O₃S) .
- FT-IR : Identify sulfonyl S=O stretches (~1350-1300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during benzylsulfonyl group introduction in 4-azaindole derivatives?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .
- Solvent Optimization : Replace THF with dichloromethane (DCM) to reduce nucleophilic competition.
- Stoichiometric Control : Limit benzylsulfonyl chloride to 1.2 equivalents to avoid over-sulfonylation .
- Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress and terminate at optimal conversion.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion assays to rule out false positives .
- Structural Confirmation : Re-synthesize disputed compounds and verify purity via HPLC-MS to exclude batch variability .
- Mechanistic Studies : Use molecular docking to assess binding affinity variations across protein targets (e.g., kinase vs. protease inhibition) .
Q. How does substituent variation on the benzylsulfonyl group affect the compound’s pharmacokinetic properties?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Analysis :
- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability but reduce solubility.
- Add hydrophilic moieties (e.g., -OH) to improve aqueous solubility but potentially decrease membrane permeability .
- In Vitro ADME Profiling :
- Caco-2 Assay : Measure permeability coefficients (Papp) to predict oral bioavailability.
- Microsomal Stability : Assess hepatic clearance using rat liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
